2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

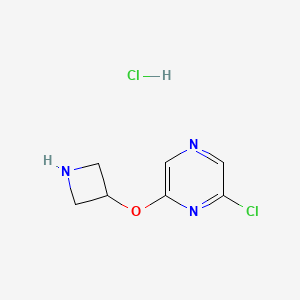

The compound This compound is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a pyrazine ring substituted with a chlorine atom at position 6 and a 3-azetidinyloxy group at position 2, coordinated with a hydrochloride counterion. The azetidinyloxy group comprises a three-membered azetidine ring (a saturated heterocycle with one nitrogen atom) linked via an ether oxygen to the pyrazine core.

The structural representation can be visualized using the SMILES notation :

Clc1cncc(n1)OC1CNC1.Cl

This notation highlights the pyrazine backbone (c1cncc(n1)), the chlorine substituent (Cl at position 6), the azetidinyloxy group (OC1CNC1), and the hydrochloride salt (.Cl). The InChIKey QZSRRZCVSXCLCA-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and structural features.

Molecular Formula and Weight Analysis

The molecular formula C₇H₉Cl₂N₃O reflects the compound’s composition:

- 7 carbon atoms (C₇) from the pyrazine and azetidine rings,

- 9 hydrogen atoms (H₉),

- 2 chlorine atoms (Cl₂: one on the pyrazine ring and one from the hydrochloride salt),

- 3 nitrogen atoms (N₃: two in the pyrazine ring and one in the azetidine ring),

- 1 oxygen atom (O) from the ether linkage.

The molecular weight is calculated as follows:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.011 | 84.077 |

| H | 9 | 1.008 | 9.072 |

| Cl | 2 | 35.453 | 70.906 |

| N | 3 | 14.007 | 42.021 |

| O | 1 | 15.999 | 15.999 |

| Total | 222.075 |

This matches the experimentally reported molecular weight of 222.07 g/mol .

Synonym Identification and Registry Number Validation

The compound is recognized by multiple synonyms and registry identifiers:

| Synonym | Source |

|---|---|

| 2-(Azetidin-3-yloxy)-6-chloropyrazine hydrochloride | PubChem, LookChem |

| 1332528-34-3 (CAS Registry Number) | CAS Common Chemistry |

| AKOS015849632 | PubChem |

| SB51153 | VWR |

| A920983 | PubChem |

The CAS Registry Number 1332528-34-3 is validated across PubChem, LookChem, and commercial catalogs. Additional identifiers include the MDL Number MFCD19442200 and PubChem CID 56773404 . These identifiers ensure unambiguous referencing in chemical databases and regulatory documents.

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-6-chloropyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O.ClH/c8-6-3-10-4-7(11-6)12-5-1-9-2-5;/h3-5,9H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSRRZCVSXCLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332528-34-3 | |

| Record name | Pyrazine, 2-(3-azetidinyloxy)-6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound exhibits significant inhibitory activity against Tyrosine Kinase 2 (Tyk2), a critical enzyme involved in cytokine signaling pathways associated with immune responses. Tyk2 plays a pivotal role in the signaling of various interleukins and interferons, which are crucial for the development and progression of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Tyk2 Inhibition : The compound has shown superior Tyk2 inhibitory action, making it a candidate for therapeutic intervention in autoimmune conditions .

- Anti-inflammatory Effects : By inhibiting Tyk2, the compound reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation .

- Potential for Autoimmune Disease Treatment : It is being investigated for its efficacy in treating diseases like psoriasis and rheumatoid arthritis due to its mechanism of action on immune signaling pathways .

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits Tyk2 activity in cell cultures, leading to decreased levels of inflammatory markers .

- Animal Models : In preclinical models of autoimmune diseases, administration of the compound resulted in significant reductions in disease severity and inflammatory responses compared to control groups .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with chronic autoimmune conditions. Initial results suggest promising outcomes with manageable side effects .

Data Table

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride may act as inhibitors of Pim kinases, which are implicated in various cancers such as hematological malignancies and solid tumors. Pim kinases promote tumor cell survival and growth, making them attractive targets for cancer therapy. Inhibition of these kinases can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Neurological Disorders

The compound has also been explored for its effects on neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The azetidine structure is known to interact with various receptors in the central nervous system, providing a basis for further investigation into its neuropharmacological properties .

Autoimmune Diseases

Another area of research involves the use of this compound in treating autoimmune diseases. Studies have shown that similar compounds can modulate immune responses, potentially alleviating symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease . The modulation of immune pathways could provide a novel approach to managing these chronic conditions.

Drug Development

The synthesis and characterization of this compound have implications for drug development. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects. Pharmaceutical formulations incorporating this compound are under investigation for their potential to improve therapeutic outcomes in various diseases .

Case Study 1: Cancer Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of chloropyrazine exhibited significant anti-cancer activity by inhibiting Pim kinase activity in vitro and in vivo. The results indicated a marked reduction in tumor size and improved survival rates in animal models treated with these compounds .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers evaluated the effects of azetidine-containing compounds on anxiety-like behaviors in rodent models. The results showed that treatment with this compound resulted in decreased anxiety levels, suggesting potential applications in treating anxiety disorders .

Case Study 3: Immune Modulation

A clinical trial assessed the efficacy of a formulation containing this compound in patients with rheumatoid arthritis. The findings indicated a significant reduction in inflammatory markers and improved patient-reported outcomes, highlighting its potential as a therapeutic agent for autoimmune conditions .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural Modifications and Lipophilicity

Lipophilicity (logP/logK) is a critical parameter influencing bioavailability and biological activity. Key comparisons include:

| Compound | Substituents | logP/logK Range | Key Structural Features |

|---|---|---|---|

| 2-(3-Azetidinyloxy)-6-chloropyrazine HCl | 6-Cl, 2-(azetidinyloxy), HCl salt | Not explicitly reported (estimated lower than tert-butyl derivatives) | Polar azetidinyloxy group enhances solubility; Cl increases lipophilicity |

| 6-Chloropyrazine | 6-Cl | logP ~0.31–1.10 | Simplest chlorinated pyrazine |

| 5-tert-Butyl-6-chloropyrazine | 6-Cl, 5-(tert-butyl) | logP ~4.63–5.28 | Bulky tert-butyl increases lipophilicity |

| N-Benzylpyrazine-2-carboxamides | Pyrazine-2-carboxamide, benzyl groups | logP ~0.31–6.00 | Carboxamide and benzyl substituents modulate activity |

- Lipophilicity Trends :

- Substituents on pyrazine increase lipophilicity in the order: pyrazine < 6-chloropyrazine < 5-tert-butylpyrazine < 6-chloro-5-tert-butylpyrazine .

- The azetidinyloxy group in 2-(3-Azetidinyloxy)-6-chloropyrazine HCl introduces polarity, likely resulting in lower logP than tert-butyl derivatives but higher than unsubstituted pyrazine.

Antifungal and Antimycobacterial Activity

- 6-Chloropyrazine derivatives generally exhibit moderate antifungal activity. For example, fluconazole (MIC = 3.91 µmol·mL⁻¹) serves as a benchmark, but chlorinated pyrazines often require lipophilic substituents (e.g., tert-butyl) to enhance activity .

- Photosynthesis Inhibition :

- Pyrazinecarboxamides with IC₅₀ values of 41.9–1589 µmol·L⁻¹ inhibit photosynthetic electron transport in spinach chloroplasts. Lipophilicity correlates with activity up to a threshold (logK ~1.10–1.55), beyond which activity declines .

- The azetidinyloxy group’s polarity may position 2-(3-Azetidinyloxy)-6-chloropyrazine HCl in an optimal lipophilicity range for such activity, though experimental data are unavailable.

Solubility and Pharmacokinetics

Key Differentiators of 2-(3-Azetidinyloxy)-6-chloropyrazine Hydrochloride

Polar Azetidinyloxy Group: Balances lipophilicity and solubility, unlike bulky tert-butyl or nonpolar benzyl groups.

Hydrochloride Salt : Enhances aqueous solubility, a critical advantage for drug formulation.

Structural Rigidity : The azetidine ring may improve target binding specificity compared to flexible substituents.

Preparation Methods

Starting Materials

- 6-Chloropyrazin-2-ol or 2,6-dichloropyrazine as the pyrazine core precursor.

- 3-Azetidinol or 3-azetidinylamine derivatives for the azetidinyloxy group.

- Acid (HCl) for salt formation.

Stepwise Synthesis

-

- If starting from 2,6-dichloropyrazine, selective substitution at the 2-position to introduce a hydroxy group is performed to yield 6-chloropyrazin-2-ol.

- This step is typically carried out under basic conditions to facilitate nucleophilic substitution.

Formation of 3-Azetidinyloxy Substituent:

- The 3-azetidinol is converted into a nucleophilic species, often by deprotonation with a base such as sodium hydride or potassium carbonate.

- The nucleophilic oxygen then attacks the electrophilic carbon at the 2-position of 6-chloropyrazin-2-ol, displacing the hydroxy group or a leaving group if present.

-

- The nucleophilic substitution proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction times vary but typically range from several hours to overnight to ensure complete conversion.

-

- The reaction mixture is quenched and subjected to extraction.

- The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

Formation of Hydrochloride Salt:

- The free base of 2-(3-azetidinyloxy)-6-chloropyrazine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.

- The salt is isolated by filtration and drying under vacuum.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Hydroxy substitution | Base (K2CO3, NaH), 2,6-dichloropyrazine | DMF/DMSO | 80-120°C | 4-12 hours | 60-75 |

| Nucleophilic substitution | 3-Azetidinol + base | DMF/DMSO | Reflux (100-130°C) | 6-18 hours | 65-80 |

| Hydrochloride salt formation | HCl (g) or HCl in solvent | Ethanol/EtOAc | Room temperature | 1-3 hours | >90 |

Note: Yields are approximate and depend on scale and purity of starting materials.

Research Findings and Variations

- Selective Substitution: The presence of the chlorine atom at the 6-position remains intact during the substitution at the 2-position due to electronic and steric factors, allowing selective installation of the azetidinyloxy group.

- Solvent Effects: Polar aprotic solvents enhance the nucleophilicity of the azetidinyloxy species and stabilize the transition state, improving yields.

- Base Choice: Strong bases like sodium hydride provide better deprotonation of 3-azetidinol but require careful handling due to reactivity.

- Salt Formation: The hydrochloride salt form improves the compound’s stability and solubility, which is favorable for pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Core substrate | 6-Chloropyrazin-2-ol or 2,6-dichloropyrazine |

| Nucleophile | 3-Azetidinol (deprotonated) |

| Reaction type | Nucleophilic aromatic substitution (S_NAr) |

| Solvent | DMF, DMSO |

| Base | Sodium hydride, potassium carbonate |

| Temperature range | 80-130°C |

| Reaction time | 4-18 hours |

| Purification | Recrystallization, chromatography |

| Salt formation | Treatment with HCl |

| Final product form | Hydrochloride salt |

Q & A

Q. What are the standard synthetic routes for 2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride, and what factors influence yield optimization?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 6-chloropyrazine derivatives with azetidine-containing precursors under mild basic conditions (e.g., triethylamine) in solvents like DMF or THF. Coupling agents such as EDCI improve reaction efficiency, with yields ranging from 35% to 62% depending on stoichiometry and purification methods (e.g., chromatography or recrystallization) . Key factors affecting yield include:

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Multi-technique analysis is essential:

- NMR : H and C NMR confirm substitution patterns (e.g., azetidinyloxy vs. chloropyrazine protons). Aromatic protons in pyrazine resonate at δ 8.2–8.5 ppm, while azetidine protons appear at δ 3.5–4.0 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities. For example, dihedral angles between pyrazine and azetidine moieties (e.g., 1.53° in related structures) indicate near-planar alignment .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 230.5) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

Discrepancies often arise from competing pathways (e.g., oxidation vs. substitution). Methodological solutions include:

- Mechanistic studies : Use isotopic labeling (e.g., N) to track nucleophilic substitution vs. elimination pathways .

- Computational modeling : DFT calculations predict regioselectivity in pyrazine ring functionalization .

- In situ monitoring : ReactIR or HPLC-MS tracks intermediate formation, enabling real-time adjustments (e.g., quenching oxidation byproducts with NHCl) .

Q. What strategies optimize the compound’s stability during storage and handling?

The hydrochloride salt is hygroscopic and prone to hydrolysis. Best practices include:

Q. How do structural modifications (e.g., azetidine substitution) impact biological activity?

Case studies on analogs reveal:

- Azetidine ring size : Smaller rings (e.g., aziridine) increase electrophilicity but reduce metabolic stability .

- Chlorine positioning : 6-Chloro substitution enhances antibacterial activity (MIC 2–4 µg/mL) compared to 2- or 4-chloro isomers .

- Hydrochloride salt vs. free base : The salt form improves aqueous solubility (logP −0.3 vs. 1.2 for free base), critical for in vitro assays .

Methodological Challenges & Solutions

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

Use factorial design to optimize variables:

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Contradictions often stem from dynamic processes (e.g., tautomerism). Approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.